4-Pentynyl methanesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

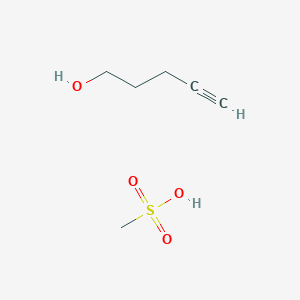

4-Pentynyl methanesulfonate is a compound that combines the properties of methanesulfonic acid and pent-4-yn-1-ol. Methanesulfonic acid is a strong, colorless, organosulfuric acid with the molecular formula CH3SO3H . Pent-4-yn-1-ol, on the other hand, is an alcohol with the molecular formula C5H8O, featuring a triple bond between the fourth and fifth carbon atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methanesulfonic acid can be synthesized through the oxidation of dimethyl disulfide using chlorine or nitric acid . The process involves adding dimethyl disulfide and water in a reaction kettle, introducing chlorine, and then heating the mixture to facilitate the reaction . Pent-4-yn-1-ol can be prepared through various methods, including the ring-opening polymerization reactions and as a starting reagent in the synthesis of antimicrobial marine metabolites .

Industrial Production Methods

Industrial production of methanesulfonic acid has evolved over the years. Initially, it was produced by the oxidation of dimethyl sulfide, but this method had issues with product quality and safety . Modern methods involve the oxidation of dimethyldisulfide with nitric acid, which is then restored using atmospheric oxygen . Pent-4-yn-1-ol is commercially available and used in various chemical syntheses .

Analyse Chemischer Reaktionen

Types of Reactions

Methanesulfonic acid undergoes various reactions, including esterification and alkylation . It is a strong Brønsted acid and is used as a catalyst in these reactions . Pent-4-yn-1-ol can participate in cycloisomerization reactions, where it forms cyclic compounds .

Common Reagents and Conditions

Methanesulfonic acid is often used with reagents like hydrogen peroxide to create oxidizing conditions . Pent-4-yn-1-ol is used with catalysts like iridium in cycloisomerization reactions .

Major Products

The major products formed from methanesulfonic acid reactions include esters and alkylated compounds . Pent-4-yn-1-ol reactions can produce cyclic compounds and antimicrobial metabolites .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Pentynyl methanesulfonate serves as a reagent in organic synthesis, particularly in the formation of alkynes and other carbon-carbon bond-forming reactions. Its ability to participate in nucleophilic substitution and elimination reactions makes it valuable for creating complex organic molecules.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Nucleophilic Substitution | Replacement of the methanesulfonate group with other nucleophiles | Sodium azide, potassium cyanide |

| Elimination | Formation of alkynes through elimination reactions | Sodium hydride, potassium tert-butoxide |

Biological Applications

In biological research, this compound is utilized in the synthesis of biologically active molecules. Its reactive nature allows it to be a precursor for various biochemical compounds, potentially leading to the development of new pharmaceuticals.

Pharmaceutical Development

The compound is involved in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients. Its role as an alkylating agent can be crucial in drug design, particularly for compounds targeting specific diseases.

Industrial Applications

In industrial settings, this compound is used to produce specialty chemicals and materials, including polymers and advanced materials. Its unique chemical properties facilitate the creation of diverse products across various sectors.

Case Study 1: Synthesis of Alkynes

A study demonstrated the use of this compound in synthesizing various alkynes through elimination reactions. The results indicated high yields when using strong bases under optimized conditions, highlighting its efficiency as a reagent in organic synthesis .

Research on compounds derived from this compound showed promising biological activity against certain pathogens. These derivatives exhibited antibacterial properties, suggesting potential applications in developing new antimicrobial agents .

Wirkmechanismus

Methanesulfonic acid acts as a strong Brønsted acid, donating protons in various chemical reactions . It is stable against redox reactions and hydrolysis, making it suitable for use in harsh chemical environments . Pent-4-yn-1-ol undergoes cycloisomerization, where it forms cyclic compounds through the action of catalysts .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methanesulfonic acid: Similar compounds include sulfuric acid and hydrochloric acid, but methanesulfonic acid is less corrosive and more environmentally friendly.

Pent-4-yn-1-ol: Similar compounds include 3-butyn-1-ol and 5-hexyn-1-ol, which also feature triple bonds and are used in similar chemical reactions.

Uniqueness

Methanesulfonic acid is unique due to its combination of strong acidity, low toxicity, and environmental friendliness . Pent-4-yn-1-ol is unique for its use in the synthesis of specific antimicrobial compounds and its role in cycloisomerization reactions .

Biologische Aktivität

4-Pentynyl methanesulfonate (CAS: 68275-03-6) is an organic compound characterized by its unique structure, which includes a pentynyl group and a methanesulfonate functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and antimicrobial properties.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₀O₃S

- Functional Groups : Alkyne (pent-4-yne) and sulfonate

- CAS Number : 68275-03-6

The presence of the alkyne moiety allows for participation in click chemistry, which can enhance its biological activity by facilitating the formation of stable compounds that interact with biological targets .

The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes and interact with molecular targets. The alkyne group is significant as it can participate in click chemistry reactions, leading to the formation of triazole derivatives that may enhance biological efficacy .

Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit enzymes involved in various metabolic pathways. For instance, sulfonamides are known for their ability to inhibit carbonic anhydrase, which is critical in physiological processes. Preliminary studies suggest that this compound may exhibit similar enzyme-inhibiting properties, making it a candidate for further investigation in drug development .

Antimicrobial Activity

A study on the antimicrobial properties of sulfonamide derivatives revealed that those with alkyne functionalities exhibited enhanced activity against certain bacterial strains. The mechanism behind this activity is believed to involve disruption of bacterial enzyme function, thereby inhibiting growth. This suggests that this compound could possess significant antimicrobial potential .

Anticancer Potential

Research has also explored the anticancer potential of this compound. Experimental data indicate that it may induce apoptosis in cancer cell lines through the activation of caspase pathways. The structural characteristics of this compound facilitate binding to specific targets involved in cell cycle regulation, which could be harnessed for therapeutic applications .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of this compound compared to similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Long carbon chain with sulfonate | Exhibits specific reactivity due to alkyne moiety |

| N-(prop-2-yn-1-yl)methanesulfonamide | Shorter alkyne chain | More reactive due to additional triple bond |

| N-(but-3-yn-2-yl)methanesulfonamide | Similar functional groups | Different reactivity influenced by sterics |

This table illustrates how this compound stands out due to its unique structure and potential interactions compared to similar compounds.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Enzyme Inhibition Study : A study focused on the inhibition of carbonic anhydrase demonstrated that derivatives with alkyne functionalities showed promising results, suggesting that this compound may exhibit similar inhibitory effects.

- Antimicrobial Activity Evaluation : Research indicated that compounds with the alkyne group disrupted bacterial enzyme functions effectively, leading to significant antimicrobial activity against various strains .

- Anticancer Research : Experimental trials showed that this compound could activate apoptotic pathways in cancer cell lines, indicating its potential as an anticancer agent .

Eigenschaften

IUPAC Name |

methanesulfonic acid;pent-4-yn-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O.CH4O3S/c1-2-3-4-5-6;1-5(2,3)4/h1,6H,3-5H2;1H3,(H,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBSBCWHQOCVREM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C#CCCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.